molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B2676032
M. Wt: 190.202
InChI Key: SYOQVAIFYBSUHY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound with the empirical formula C9H8N2O2 . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Molecular Structure Analysis

The molecular structure of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be represented by the SMILES string COC(=O)c1ccnc2[nH]ccc12 . The InChI key for this compound is XOGBBTNEIKWLPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a solid compound with a molecular weight of 176.17 . The CAS Number for this compound is 351439-07-1 .

Scientific Research Applications

Cancer Therapy

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

The synthesis of these compounds involved reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 °C .

Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Diabetes Treatment

Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

Antibacterial, Antifungal, and Antiviral Activities

Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have shown significant antibacterial, antifungal, and antiviral activities . While the specific methods of application or experimental procedures were not provided in the source, these compounds could potentially be used in the development of new drugs for treating various infectious diseases .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated significant activity in kinase inhibition . Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, division, and metabolism. Therefore, kinase inhibitors are often used in the treatment of cancer and other diseases .

Synthesis of Other Derivatives

1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have been synthesized for various purposes . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

According to available resources, methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The future directions for the study of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQVAIFYBSUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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